molecular formula C6H8O2S B8483061 4-Methylthiane-3,5-dione CAS No. 61363-53-9

4-Methylthiane-3,5-dione

Cat. No.: B8483061
CAS No.: 61363-53-9
M. Wt: 144.19 g/mol
InChI Key: HJKPKJUBEOHVRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylthiane-3,5-dione is a sulfur-containing heterocyclic compound featuring a six-membered thiane ring substituted with a methyl group and two ketone (dione) groups at positions 3 and 3. Diones, particularly those in heterocyclic systems, are known for diverse applications, including antiviral, enzyme inhibitory, and pesticidal activities .

Properties

CAS No.

61363-53-9

Molecular Formula

C6H8O2S

Molecular Weight

144.19 g/mol

IUPAC Name

4-methylthiane-3,5-dione

InChI

InChI=1S/C6H8O2S/c1-4-5(7)2-9-3-6(4)8/h4H,2-3H2,1H3

InChI Key

HJKPKJUBEOHVRL-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)CSCC1=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Class/Name Core Structure Functional Groups Key Properties/Activities References
Diketopiperazine Derivatives Piperazine-2,5-dione Benzylidene, isobutyl substituents Antiviral (H1N1 IC₅₀: 6.8–41.5 μM)
4-Substituted Piperidinediones Piperidine-2,6-dione Cyano, aryl substituents High melting points (196–318°C)
Curcumin Analogs β-Diketone (heptadiene-dione) Methoxy, cyclohexyl substituents DNMT1 inhibition, metabolic stability issues
Pesticide Diones Bicyclic/oxazolidinedione Dichlorophenyl, methyl groups Fungicidal applications
4-Methylheptane-3,5-dione Acyclic diketone Methyl, heptane chain NIST-reported physicochemical data

Structural and Functional Group Analysis

  • Diketopiperazines (e.g., compounds 1–10 in ): These piperazine-2,5-diones exhibit antiviral activity against H1N1, with IC₅₀ values as low as 6.8 μM for albonoursin . Substituents like benzylidene or hydroxy groups enhance bioactivity, suggesting that 4-Methylthiane-3,5-dione’s sulfur-containing ring might similarly influence target binding.
  • 4-Substituted Piperidinediones (): Compounds such as 4g (4-phenyl) and 4j (4-methyl-4-phenyl) demonstrate high thermal stability (melting points up to 318°C) due to rigid piperidine cores and cyano groups. The methyl substituent in 4j may sterically hinder reactivity, a factor relevant to 4-Methylthiane-3,5-dione’s stability .
  • β-Diketones () : Curcumin analogs like tetrahydrocurcumin (THC) rely on the β-diketone moiety for DNMT1 inhibition. However, rapid metabolism limits their utility. The cyclic thiane backbone of 4-Methylthiane-3,5-dione could offer metabolic stability compared to linear analogs .

Physicochemical Properties

  • Melting Points : Cyclic diones (e.g., piperidinediones in ) exhibit higher melting points (245–318°C) than acyclic analogs like 4-Methylheptane-3,5-dione, which is liquid at room temperature. The sulfur atom in 4-Methylthiane-3,5-dione may lower symmetry and reduce melting points compared to oxygen-containing analogs .
  • Solubility : Diketopiperazines with polar substituents (e.g., hydroxybenzylidene in compound 3) show moderate aqueous solubility, whereas aryl-substituted piperidinediones () are likely lipophilic. 4-Methylthiane-3,5-dione’s solubility profile may align with sulfur’s moderate polarity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.